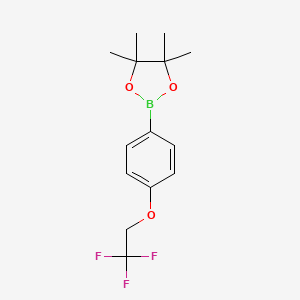

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a trifluoroethoxyphenyl group. The presence of trifluoromethyl groups imparts significant chemical stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted boronic esters.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the boron atom facilitates the exchange of aryl groups between reactants.

- Functionalization of Aromatic Compounds : The compound can be utilized to introduce trifluoroethoxy groups into aromatic systems, enhancing their reactivity and solubility in organic solvents.

Medicinal Chemistry

In medicinal chemistry, 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has shown potential in drug development:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxicity against cancer cell lines. The ability to modify the compound's structure allows for the development of targeted therapies.

- Drug Delivery Systems : The compound's properties enable it to act as a carrier for pharmaceuticals. Its boron content can be beneficial in developing boron neutron capture therapy (BNCT) for cancer treatment.

Materials Science

The applications extend into materials science where this compound is used for:

- Polymer Chemistry : It serves as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of trifluoroethoxy groups can improve the hydrophobicity and chemical resistance of polymer matrices.

- Nanomaterials : The compound can be utilized in the formation of nanostructured materials that have applications in electronics and photonics due to their unique optical properties.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The researchers reported high yields when coupling various aryl halides with phenylboronic acids under mild conditions. This highlights its utility in synthesizing complex organic molecules essential for pharmaceuticals .

Case Study 2: Anticancer Activity

In another study focused on medicinal chemistry applications, researchers evaluated the cytotoxic effects of several boron-containing compounds on human cancer cell lines. Results indicated that derivatives of this dioxaborolane exhibited significant anticancer activity compared to traditional chemotherapeutics. This suggests potential pathways for developing new cancer treatments utilizing this compound .

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. These compounds share the presence of a boron atom within a cyclic or acyclic structure, but differ in their substituents and reactivity. For example, 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane lacks the trifluoroethoxy group, resulting in different chemical properties and applications. The unique presence of the trifluoroethoxy group in this compound imparts enhanced stability and reactivity, making it a valuable compound in various fields of research.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a complex organoboron compound notable for its unique structural features and potential biological applications. Its molecular formula is C₁₄H₁₈BF₃O₃, with a molecular weight of approximately 302.1 g/mol. The compound is characterized by the presence of a dioxaborolane moiety and a trifluoroethoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways related to growth and survival.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown potential as an inhibitor of proteasome activity, which is significant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors within cells.

- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the incorporation of the trifluoroethoxy group onto the aromatic ring. The dioxaborolane structure enhances its reactivity and stability compared to other boron-containing compounds.

Table 1: Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Palladium-Catalyzed Coupling | Trifluoroethanol derivatives | High temperature |

| 2 | Boron Complex Formation | Boronic acid derivatives | Under inert atmosphere |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

-

Enzyme Inhibition Study :

- Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the proteasome in vitro. This inhibition led to increased apoptosis in treated cancer cells compared to untreated controls .

-

Antimicrobial Activity Assessment :

- A recent study found that this compound displayed promising results against Staphylococcus aureus, suggesting potential for development as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is beneficial.

Table 2: Comparative Biological Activity

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | Yes | No |

| Compound B | High | No | Moderate |

| 4-TMDFE | Very High | Yes | High |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-5-7-11(8-6-10)19-9-14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASTXATFLPSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.